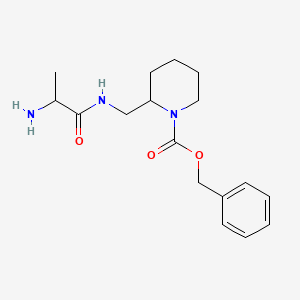

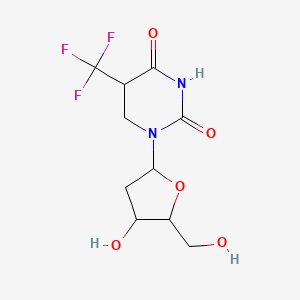

![molecular formula C23H54N6O26S3 B14784940 5-Amino-2-(aminomethyl)-6-[4,6-diamino-2-[4-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid;hydrate](/img/structure/B14784940.png)

5-Amino-2-(aminomethyl)-6-[4,6-diamino-2-[4-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid;hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Neomycin sulfate is an aminoglycoside antibiotic that displays bactericidal activity against Gram-negative aerobic bacilli and some anaerobic bacilli where resistance has not yet arisen . It is generally not effective against Gram-positive bacilli and anaerobic Gram-negative bacilli . Neomycin sulfate is commonly used in topical and oral formulations, including creams, ointments, and eyedrops . It was discovered in 1949 by microbiologist Selman Waksman and his student Hubert Lechevalier at Rutgers University .

Preparation Methods

Neomycin sulfate is primarily biosynthesized by the bacterium Streptomyces fradiae through fermentation . The synthesis requires specific nutrient conditions in either stationary or submerged aerobic conditions . The compound is then isolated and purified from the bacterium . Industrial production methods involve optimizing fermentation conditions to enhance yield, such as using atmospheric and room temperature plasma mutagenesis and fermentation medium optimization .

Chemical Reactions Analysis

Neomycin sulfate undergoes various chemical reactions, including acetylation and hydrolysis . During fermentation, acetylation of neomycin A, B, and C occurs, lowering the antibiotic potency . Acid hydrolysis of neomycin B yields neomycin A and neobiosamine B, while hydrolysis of neomycin C yields neomycin A and neobiosamine C . Common reagents used in these reactions include acids and bases for hydrolysis and acetylation agents . Major products formed from these reactions include neobiosamine B and C .

Scientific Research Applications

Neomycin sulfate has a wide range of scientific research applications. It is used in the prevention of bacterial contamination of cell cultures and is highly active against Gram-negative bacteria . It is also used in combination with other antibiotics for the treatment of bacterial infections in the external auditory canal and inflammatory conditions in the eye . Additionally, neomycin sulfate has been repurposed as a prophylactic and therapeutic agent against respiratory viruses like influenza A and SARS-CoV-2 . In research, it is used to inhibit phospholipase C and DNase I induced DNA degradation .

Mechanism of Action

Neomycin sulfate exerts its pharmacological effects primarily by inhibiting bacterial protein synthesis . It binds to the 30S ribosomal units of susceptible bacteria, causing inhibition of protein synthesis and consequently errors in the transcription of genetic codes . This leads to the suppression of bacterial growth and survival . Neomycin sulfate is active against both Gram-positive and Gram-negative organisms .

Comparison with Similar Compounds

Neomycin sulfate is part of the aminoglycoside class of antibiotics, which includes other compounds such as gentamicin, tobramycin, and amikacin . Compared to these similar compounds, neomycin sulfate is unique in its specific activity against Gram-negative aerobic bacilli and some anaerobic bacilli . Other similar compounds include neomycin A (neamine) and neomycin C, which are structurally related but differ in activity .

Properties

Molecular Formula |

C23H54N6O26S3 |

|---|---|

Molecular Weight |

926.9 g/mol |

IUPAC Name |

5-amino-2-(aminomethyl)-6-[4,6-diamino-2-[4-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid;hydrate |

InChI |

InChI=1S/C23H46N6O13.3H2O4S.H2O/c24-2-7-13(32)15(34)10(28)21(37-7)40-18-6(27)1-5(26)12(31)20(18)42-23-17(36)19(9(4-30)39-23)41-22-11(29)16(35)14(33)8(3-25)38-22;3*1-5(2,3)4;/h5-23,30-36H,1-4,24-29H2;3*(H2,1,2,3,4);1H2 |

InChI Key |

WHAGUNPVKDUVFV-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N.O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

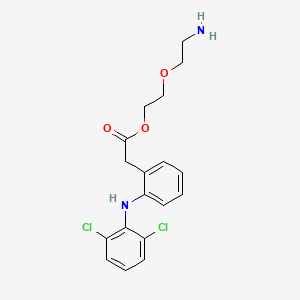

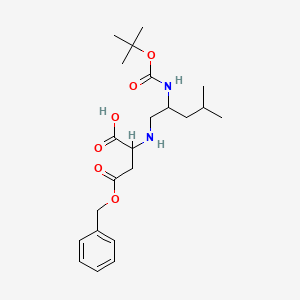

![2-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B14784858.png)

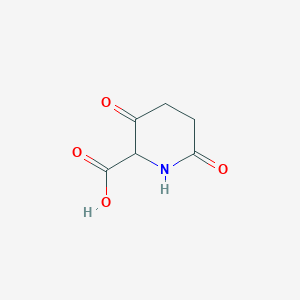

![Methyl 1,3-dihydrospiro[indene-2,3'-pyrrolidine]-4-carboxylate](/img/structure/B14784866.png)

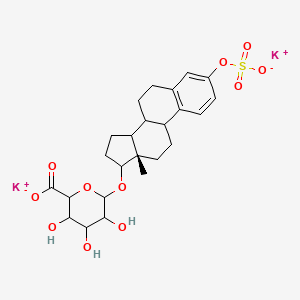

![6,6'-Di-tert-butyl-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B14784872.png)

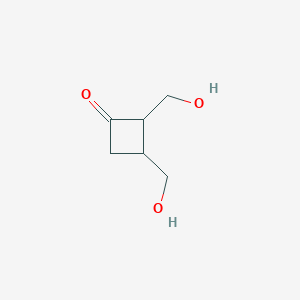

![(1R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-diol](/img/structure/B14784880.png)

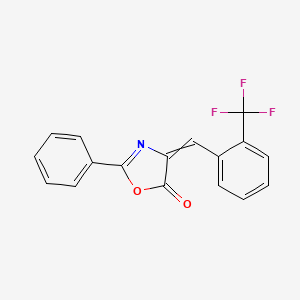

![5'-Benzyl 1-(tert-butyl) (3a'R,6a'R)-3'-oxohexahydro-5'H-spiro[piperidine-4,1'-pyrrolo[3,4-c]pyrrole]-1,5'-dicarboxylate](/img/structure/B14784891.png)